![molecular formula C12H10N2S2 B1273791 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine CAS No. 232941-00-3](/img/structure/B1273791.png)
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their high biological and pharmacological activity, making them of great interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .
Chemical Reactions Analysis
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Scientific Research Applications
Antibacterial Agents
Compounds derived from 3-(1,3-Benzothiazol-2-yl) structures have been synthesized and studied for their potent antibacterial properties. The derivatives, particularly 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have shown significant activity against both Gram-positive and Gram-negative bacteria . The activity contributions are determined through quantitative structure–activity relationship (QSAR) modeling, which helps in understanding the structural and substituent effects on the antibacterial efficacy.
Green Chemistry Synthesis
The benzothiazole ring system, including the 3-(1,3-Benzothiazol-2-yl) moiety, plays a crucial role in green chemistry due to its high pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds involve environmentally friendly processes, such as condensation reactions with aldehydes/ketones/acids/acyl chlorides and cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances.
Pharmaceutical Development
The benzothiazole nucleus is a common scaffold in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors. Derivatives of 3-(1,3-Benzothiazol-2-yl) have therapeutic potential as anti-invasive agents with activity in solid tumors, metastatic bone disease, and leukemia. They are also explored for their anticancer activity, with some derivatives showing remarkable results .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXFAQKMMOVVIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370697 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |
CAS RN |
232941-00-3 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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